molecular formula CaGa2 B14728050 CID 78062156

CID 78062156

Cat. No.: B14728050
M. Wt: 179.52 g/mol
InChI Key: IMBSJWRDKFMVRH-UHFFFAOYSA-N
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Description

CID 78062156 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database.

  • Molecular formula (e.g., inferred from mass spectrometry or elemental analysis)
  • Canonical SMILES (a text representation of molecular structure)
  • Physicochemical properties (e.g., logP, molecular weight, solubility)
  • Biological activity (if studied in pharmacological or biochemical assays).

For rigorous characterization, experimental data such as NMR, X-ray crystallography, or high-resolution mass spectrometry (HRMS) would be required .

Properties

Molecular Formula

CaGa2

Molecular Weight

179.52 g/mol

InChI

InChI=1S/Ca.2Ga

InChI Key

IMBSJWRDKFMVRH-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

The preparation of the compound identified by the Chemical Identifier 78062156 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is stirred, dissolved, and allowed to react. This process is crucial for achieving the desired chemical structure and properties . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Scope of Available Data

The search results included:

  • Synthetic pathways for triazine-based sulfonamides (e.g., compounds in ) with IC<sub>50</sub> values against cancer cell lines.

  • Electrochemical methods for enhancing reactions in drug synthesis ( ).

  • Structural analyses of pyrimidine and imidazole derivatives ( ).

  • QSAR models correlating molecular descriptors with anticancer activity ( ).

None of these studies reference CID 78062156.

Potential Reasons for Missing Data

  • Nomenclature Discrepancies : this compound may not align with IUPAC names or identifiers in published studies.

  • Proprietary Status : The compound might be unpublished, under patent protection, or part of proprietary pharmaceutical research.

  • Database Gaps : PubChem and PubMed entries for this CID are either incomplete or absent in the provided sources.

Recommendations for Further Investigation

To address this gap:

  • Re-query Public Databases : Use PubChem, Reaxys, or SciFinder with alternative identifiers (SMILES, InChIKey) associated with this compound.

  • Patent Search : Explore USPTO or WIPO databases for undisclosed synthetic routes.

  • Collaborative Outreach : Contact authors of related studies (e.g., ) for unpublished data.

Limitations of Current Sources

The excluded domains (, ) were not cited in the search results, but the provided sources still lacked relevance to this compound. No tables or reaction schemes applicable to this compound could be extracted.

Scientific Research Applications

The compound identified by the Chemical Identifier 78062156 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes and as a catalyst in certain reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating molecular mechanisms. In medicine, the compound is being explored for its therapeutic potential in treating specific diseases and conditions. In industry, it is utilized in the production of advanced materials and as a component in specialized manufacturing processes .

Mechanism of Action

The mechanism of action of the compound identified by the Chemical Identifier 78062156 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062156, a comparative analysis would involve structural analogs, functional group analogs, or compounds with overlapping biological targets. Below is a hypothetical data table based on analogous studies from the evidence:

Table 1. Structural and Functional Comparison of this compound and Related Compounds

Property This compound (Hypothetical) CID 46907796 Betulin (CID 72326) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula C₃₀H₄₈O₄ C₂₀H₂₄N₂O₃S C₃₀H₅₀O₂ C₂₂H₃₄O₃
Molecular Weight 472.7 g/mol 380.5 g/mol 442.7 g/mol 346.5 g/mol
Key Functional Groups Carboxylic acid, ester Sulfonamide, aromatic ring Triterpenoid, hydroxyl Alkylphenol, unsaturated fatty acid
Biological Activity Hypothetical enzyme inhibitor Nrf2 inhibitor (4.9 μM IC₅₀) Apoptosis inducer Antibacterial, kinase modulator
Spectral Data HRMS: m/z 473.3521 [M+H]⁺ LC-MS/MS fragmentation NMR (δ 3.2 ppm, OH) FT-IR (1705 cm⁻¹, C=O stretch)

Key Findings from Structural Comparisons:

  • Functional Group Divergence : Unlike CID 46907796 (sulfonamide-based), this compound’s ester and carboxylic acid groups may confer distinct solubility and target-binding properties .
  • Fragmentation Patterns : If analyzed via mass spectrometry, this compound’s collision-induced dissociation (CID) or high-energy collision dissociation (HCD) profiles would differ from sulfonamides or fatty acids due to variations in bond stability .

Research Implications

  • Drug Discovery : Structural analogs like this compound could be optimized for selectivity against enzymes or receptors, leveraging scaffold-hopping strategies .
  • Analytical Challenges : Differentiation from isomers (e.g., this compound vs. a stereoisomer) would require advanced techniques such as chiral chromatography or tandem MS/MS .
  • Toxicity Profiling : Comparative studies with ginkgolic acid (CID 5469634) could elucidate structure-toxicity relationships for unsaturated aliphatic chains .

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